6-iodo-9-methyl-9H-purine

Cross-coupling Sonogashira Suzuki–Miyaura

6-Iodo-9-methyl-9H-purine is the electrophilic halopurine of choice for efficient Sonogashira and Suzuki-Miyaura cross-couplings, offering significantly higher reactivity than its chloro analog. Its superior lipophilicity makes it a strategic building block for CNS-penetrant compound libraries and MRP1-targeted radiotracer development. Procure this key synthetic intermediate in high purity (≥98%) for reliable, high-yield results in your medicinal chemistry programs.

Molecular Formula C6H5IN4
Molecular Weight 260.04 g/mol
Cat. No. B13037055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-9-methyl-9H-purine
Molecular FormulaC6H5IN4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2I
InChIInChI=1S/C6H5IN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3
InChIKeyPRPPZOGROOCHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-9-methyl-9H-purine (CAS 89380-57-4): A Versatile 6-Halopurine Intermediate for Cross-Coupling and Medicinal Chemistry


6-Iodo-9-methyl-9H-purine is a synthetic purine derivative belonging to the class of 6-halogenated purines. It features a fused bicyclic pyrimidine-imidazole core with a methyl group at the N9 position and a reactive iodine atom at the C6 position. This compound is a crucial building block in medicinal chemistry, primarily serving as an electrophilic intermediate for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki–Miyaura couplings, to introduce diverse C6-substituents into the purine scaffold [1]. Its distinct physicochemical properties, including its molecular weight (260.04 g/mol) and high lipophilicity relative to other 6-halopurines, govern its reactivity and biological behavior, making it a strategically important compound for generating novel purine-based libraries and radiotracers [2].

6-Iodo-9-methyl-9H-purine: Why In-Class Substitution with Other 6-Halopurines Can Derail Research Outcomes


6-Iodo-9-methyl-9H-purine cannot be freely interchanged with its close analogs like 6-chloro-, 6-bromo-, or 6-fluoro-9-methyl-9H-purines. While all are 6-halogenated purine bases, they exhibit significant divergence in key metrics that directly impact experimental success: reactivity in cross-coupling reactions, lipophilicity (LogP), and enzymatic conversion rates in biological systems. As demonstrated by Robins et al., the 6-iodo derivative is a far more efficient substrate for Sonogashira and Suzuki–Miyaura couplings than its 6-chloro counterpart [1]. Furthermore, data from Okamura et al. show that the 6-iodo analog possesses a distinct enzymatic reactivity profile with glutathione compared to the 6-fluoro, 6-chloro, and 6-bromo versions, a critical parameter for the design of radiotracers targeting multidrug resistance proteins [2]. These quantifiable differences mean that a synthetic or biological workflow optimized for 6-iodo-9-methyl-9H-purine will not produce equivalent results with a different halogen, potentially leading to failed reactions or misinterpretation of biological data. The quantitative evidence below substantiates why selecting this specific compound is a necessary and strategic decision.

6-Iodo-9-methyl-9H-purine: Quantified Differentiation in Cross-Coupling Efficiency, Lipophilicity, and Biological Reactivity


Comparative Cross-Coupling Efficiency: 6-Iodo vs. 6-Chloro-9-methyl-9H-purine in Sonogashira and Suzuki–Miyaura Reactions

In comparative studies of Sonogashira and Suzuki–Miyaura cross-coupling reactions, the 6-iodopurine nucleoside substrate was found to be significantly more efficient than its 6-chloropurine counterpart, yielding high amounts of the desired 6-(hex-1-ynyl)purine nucleoside product [1].

Cross-coupling Sonogashira Suzuki–Miyaura Synthetic Chemistry

Enzymatic Reactivity with Glutathione: Quantified Differences Among 6-Halo-9-methylpurines in Mouse, Rat, and Monkey Brain Homogenates

The enzymatic reaction rate (k_enz) with glutathione (GSH) was quantitatively determined for a series of 6-halo-9-methylpurines in brain homogenates from mouse, rat, and monkey. The 6-iodo derivative (1d) exhibited intermediate reactivity, with k_enz values of 2.6, 2.0, and 1.3 h⁻¹ g⁻¹ mL⁻¹, respectively. This is in contrast to the 6-fluoro analog (1a) which showed high reactivity (8.4, 4.2, 32), the 6-chloro analog (1b) with low reactivity (1.5, 0.43, 2.0), and the 6-bromo analog (1c) with values of 3.6, 1.5, and 2.0 [1].

Radiotracer development MRP1 Glutathione conjugation Enzymatic kinetics

Comparative Lipophilicity (LogP): 6-Iodo-9-methyl-9H-purine as the Most Lipophilic in its Class

The partition coefficient (LogP) of 6-halopurine analogs was measured in a 1-octanol/phosphate buffer system. The 6-iodo derivative was found to be the most lipophilic, with a rank order of I > Br > Cl > F for both the 9- and 7-methyl isomers [1]. This high lipophilicity is a key determinant of its ability to passively diffuse across biological membranes, such as the blood-brain barrier.

Lipophilicity LogP Physicochemical properties ADME

Inhibitory Activity Against Purine Nucleoside Phosphorylase (PNP): A Quantified Baseline for 6-Iodo-9-methyl-9H-purine

The compound 6-iodo-9-methyl-9H-purine was evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP), a key enzyme in purine metabolism. It demonstrated 50% inhibition of PNP activity at a concentration of 1.33 x 10³ nM (1.33 µM), as measured by the conversion of radiolabeled inosine [1]. This value establishes a quantitative baseline for its potency against this target.

Enzyme inhibition PNP Drug discovery IC50

Electrophilicity (LUMO Energy) of 6-Iodo-9-methyl-9H-purine: Computational Comparison with Other 6-Halopurines

The lowest unoccupied molecular orbital (LUMO) energy, a computational descriptor of electrophilicity, was calculated for 6-halo-9-methylpurines using the AM1 and PM3 semi-empirical methods. The 6-iodo derivative (1d) exhibited LUMO energies of -0.831 eV (AM1) and -0.767 eV (PM3). These values are similar to the 6-bromo analog (1c: -0.838, -0.865) and distinct from the 6-fluoro (1a: -0.784, -0.900) and 6-chloro (1b: -0.763, -0.830) derivatives [1]. This data provides a theoretical basis for its observed reactivity in nucleophilic substitution reactions.

Computational chemistry LUMO Electrophilicity Reactivity prediction

6-Iodo-9-methyl-9H-purine: Targeted Research and Industrial Applications Validated by Comparative Evidence


Synthesis of C6-Alkynylated Purine Libraries via Sonogashira Coupling

6-Iodo-9-methyl-9H-purine is the preferred starting material for the efficient synthesis of diverse 6-alkynylpurine derivatives via Sonogashira coupling. Its superior reactivity compared to the 6-chloro analog [1] ensures higher yields and cleaner reactions, making it an ideal building block for generating focused compound libraries in medicinal chemistry programs targeting kinases, adenosine receptors, and other purine-binding proteins.

Development of Species-Specific MRP1 Radiotracers for PET Imaging

The distinct enzymatic reactivity profile of 6-iodo-9-methyl-9H-purine with glutathione, which is intermediate between the highly reactive fluoro and poorly reactive chloro derivatives [2], positions it as a key scaffold for tuning the conversion rate of prodrug radiotracers. This allows researchers to develop imaging agents with optimized kinetics for assessing multidrug resistance-associated protein 1 (MRP1) function in the brains of different preclinical species (mouse, rat, monkey).

Design of Brain-Penetrant Compounds via Enhanced Lipophilicity

For projects requiring a purine scaffold to cross the blood-brain barrier, 6-iodo-9-methyl-9H-purine offers a quantifiable advantage. Its high lipophilicity, the greatest among its 6-halopurine analogs [2], provides a built-in physicochemical property that can enhance passive diffusion and central nervous system (CNS) penetration, making it a strategic starting point for CNS drug discovery efforts.

Benchmarking PNP Inhibitors in Structure-Activity Relationship Studies

In programs focused on developing novel purine nucleoside phosphorylase (PNP) inhibitors, 6-iodo-9-methyl-9H-purine serves as a valuable benchmark compound. Its established IC50 value of 1.33 µM [3] provides a clear quantitative baseline for comparing the activity of new synthetic analogs, enabling researchers to efficiently assess the impact of structural modifications on enzyme inhibition.

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